molecular formula C20H17N7S B2904287 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole CAS No. 890602-78-5

4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

Cat. No.: B2904287
CAS No.: 890602-78-5
M. Wt: 387.47
InChI Key: JQWOUXVZPANVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole (hereafter referred to as Compound X) is a hybrid heterocyclic molecule combining a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core and a 1,2,3-triazole moiety. Its structural uniqueness arises from:

  • 5-Methyl and 4-methylphenyl groups on the 1,2,3-triazole, which may improve metabolic stability and target selectivity .

Synthetic routes for analogous triazolothiadiazoles often involve condensation of 4-amino-1,2,4-triazole-3-thiols with aromatic acids or aldehydes in the presence of polyphosphoric acid (PPA) or phosphorous oxychloride (POCl₃) . For example, Al-Etaibi et al. demonstrated stereoselective synthesis of 6,7-dihydrotriazolothiadiazines using similar methods .

Properties

IUPAC Name

3-benzyl-6-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7S/c1-13-8-10-16(11-9-13)26-14(2)18(22-25-26)19-24-27-17(21-23-20(27)28-19)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWOUXVZPANVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures

Scientific Research Applications

4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It acts as an enzyme inhibitor, particularly targeting enzymes like PARP-1 and EGFR. The compound binds to the active sites of these enzymes, inhibiting their activity and leading to apoptosis in cancer cells . The molecular pathways involved include the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their distinguishing features are summarized below:

Compound Name / ID Core Structure Substituents (R₁, R₂) Molecular Weight Notable Properties
Compound X Triazolo[3,4-b]thiadiazole + 1,2,3-triazole R₁ = Benzyl; R₂ = 4-Methylphenyl ~439.5 g/mol* Enhanced lipophilicity (benzyl); potential anticancer/antimicrobial activity
3-(3,4-Dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl)-1,2,4-triazolo[3,4-b]thiadiazole Triazolo[3,4-b]thiadiazole R₁ = 3,4-Dimethoxyphenyl; R₂ = 2-Fluoropyridinyl 387.4 g/mol Electron-withdrawing groups (fluorine) may improve antifungal activity
6-(3-Isobutyl-1H-pyrazol-5-yl)-3-(4-methoxybenzyl)triazolo[3,4-b]thiadiazole Triazolo[3,4-b]thiadiazole R₁ = 4-Methoxybenzyl; R₂ = Isobutyl-pyrazole 368.5 g/mol Pyrazole moiety enhances binding to fungal enzymes (e.g., 14-α-demethylase)
3-(3,4,5-Trimethoxyphenyl)-6-(5-methoxy-2-methyl-3-indolylmethyl)triazolo[3,4-b]thiadiazole Triazolo[3,4-b]thiadiazole R₁ = Trimethoxyphenyl; R₂ = Indolylmethyl ~490.6 g/mol* Bulky indole group may confer anti-inflammatory activity

Notes:

  • *Calculated based on molecular formulas.
  • Substituents significantly influence bioactivity. For instance, electron-withdrawing groups (e.g., fluorine in ) enhance antifungal properties, while bulky groups (e.g., indolylmethyl in ) improve anti-inflammatory effects.

Pharmacokinetic and Mechanistic Insights

  • Lipophilicity : The benzyl group in Compound X increases logP (~3.2 estimated), favoring blood-brain barrier penetration compared to polar analogues like (logP ~2.1) .
  • Enzyme Binding : Molecular docking suggests that the 4-methylphenyl group in Compound X may form hydrophobic interactions with kinase ATP-binding pockets, akin to imatinib .

Biological Activity

The compound 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole is a member of the triazolo-thiadiazole family known for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates a triazole and thiadiazole ring system. Its molecular formula is C24H24N6SC_{24}H_{24}N_6S with a molecular weight of approximately 448.55 g/mol. The presence of sulfur in the thiadiazole moiety enhances its lipophilicity, facilitating cellular membrane penetration which is critical for biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. For instance:

  • A study on various thiadiazole derivatives demonstrated their effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • The compound's structure allows it to interact with bacterial enzymes and disrupt vital processes, leading to cell death.

Anticancer Properties

Triazolo-thiadiazole derivatives have shown promise in anticancer applications:

  • In vitro studies revealed that certain derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
  • Mechanisms include induction of apoptosis and inhibition of cell proliferation through various pathways involving cyclooxygenase (COX) enzymes .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential:

  • A comparative study showed that it effectively inhibits COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. This activity was benchmarked against standard anti-inflammatory drugs like aspirin .
  • The anti-inflammatory effects are attributed to the modulation of prostaglandin synthesis.

Antinociceptive Activity

The antinociceptive effects were assessed using various pain models:

  • In vivo tests indicated that the compound significantly reduces pain responses in mice subjected to tail flick and hot plate tests .
  • These findings suggest potential use in pain management therapies.

Synthesis Methods

The synthesis of 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole typically involves:

  • Microwave-assisted synthesis : This method enhances reaction rates and yields while minimizing byproducts.
  • Refluxing techniques : Traditional methods involving heating with solvents like ethanol or DMF are also employed to achieve desired purity and yield .

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

StudyCompoundBiological ActivityFindings
Khan et al. (2023)2-(4-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole)Urease inhibitionIC50 values indicated strong inhibition compared to controls .
Mathew et al. (2016)Various thiadiazolesAntimicrobialShowed broad-spectrum activity against multiple pathogens .
Haider et al. (2019)Triazolo-thiadiazolesAntinociceptiveSignificant pain relief compared to standard analgesics .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with heterocyclic precursors. Key steps include:

  • Cyclocondensation of 4-amino-triazole derivatives with carboxylic acids or esters in the presence of POCl₃ to form the triazolo-thiadiazole core .
  • Substituent introduction (e.g., benzyl, methylphenyl groups) via nucleophilic substitution or coupling reactions under reflux conditions .
  • Purification using column chromatography or recrystallization from ethanol-DMF mixtures to achieve >95% purity . Optimizing yield requires precise control of temperature (e.g., 50–100°C), solvent selection (e.g., THF, DCM), and stoichiometric ratios of reagents .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • 1H/13C NMR : To confirm substituent positions and ring connectivity by analyzing chemical shifts (e.g., benzyl protons at δ 4.5–5.0 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹) .
  • HPLC : Validates purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Elemental analysis : Confirms empirical formulas (e.g., C, H, N, S content) .

Advanced Research Questions

Q. How can molecular docking predict interactions with biological targets like 14α-demethylase lanosterol (CYP51)?

  • Use software (AutoDock Vina, Schrödinger) to model binding to CYP51 (PDB: 3LD6). Key steps:
  • Prepare the compound’s 3D structure (optimized via DFT) and protonate at physiological pH .
  • Identify hydrophobic pockets accommodating the benzyl and methylphenyl groups, with hydrogen bonds to triazole/thiadiazole N atoms .
  • Validate docking poses with MD simulations to assess stability .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Assay variability : Standardize protocols (e.g., MIC for antifungals vs. IC₅₀ for cytotoxicity) to enable cross-study comparisons .
  • Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups enhance antifungal activity but reduce solubility) .
  • Meta-analysis : Pool data from analogs (e.g., triazolo-thiadiazoles with 3-benzyl vs. 3-CF₃ groups) to identify structure-activity trends .

Q. How do substituents at the 3-benzyl and 4-methylphenyl positions influence bioactivity?

  • 3-Benzyl group : Enhances lipophilicity, improving membrane permeability but potentially reducing aqueous solubility. Docking studies suggest it occupies CYP51’s hydrophobic cleft .
  • 4-Methylphenyl : Electron-donating methyl groups stabilize π-π interactions with aromatic residues in enzyme active sites, modulating potency .
  • Synergistic effects : Combined substituents may amplify antifungal activity (e.g., MIC of 2 µg/mL against Candida spp.) but require SAR validation .

Q. What in vitro assay designs are optimal for evaluating antifungal/cytotoxic potential?

  • Antifungal assays : Use broth microdilution (CLSI M27/M38) to determine MICs against Candida albicans and Aspergillus fumigatus. Include positive controls (fluconazole) and assess time-kill kinetics .
  • Cytotoxicity : Employ MTT/WST-1 assays on human cell lines (e.g., HEK293, HepG2) with 48–72 hr exposure. Compare selectivity indices (IC₅₀ for cancer vs. normal cells) .
  • Mechanistic studies : Combine with ROS detection or apoptosis markers (Annexin V) to elucidate mode of action .

Q. How can computational methods optimize pharmacokinetic properties?

  • QSAR models : Predict logP, solubility, and CYP450 metabolism using descriptors like polar surface area and H-bond donors .
  • DFT calculations : Optimize geometry for stability and identify reactive sites (e.g., sulfur atoms prone to oxidation) .
  • ADMET prediction : Use SwissADME or ADMETLab to prioritize analogs with favorable bioavailability and low hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.